molecular formula C12H11NO3 B7788169 3-(3H-1,3-benzoxazol-2-ylidene)pentane-2,4-dione

3-(3H-1,3-benzoxazol-2-ylidene)pentane-2,4-dione

Cat. No.: B7788169
M. Wt: 217.22 g/mol
InChI Key: IKOUASWEJLTGEM-UHFFFAOYSA-N
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Description

3-(3H-1,3-benzoxazol-2-ylidene)pentane-2,4-dione is a chemical compound with the molecular formula C12H11NO3 It is known for its unique structure, which includes a benzoxazole ring fused to a pentane-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3H-1,3-benzoxazol-2-ylidene)pentane-2,4-dione typically involves the condensation of 2-aminophenol with acetylacetone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the benzoxazole ring. The reaction conditions often include heating the mixture to reflux temperatures to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3H-1,3-benzoxazol-2-ylidene)pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

3-(3H-1,3-benzoxazol-2-ylidene)pentane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3H-1,3-benzoxazol-2-ylidene)pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole ring can interact with biological macromolecules, leading to various biochemical effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-dihydro-1,3-benzoxazol-2-ylidene)pentane-2,4-dione
  • 3-(benzo[d]oxazol-2-yl)-4-hydroxypent-3-en-2-one

Uniqueness

3-(3H-1,3-benzoxazol-2-ylidene)pentane-2,4-dione is unique due to its specific structural features, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

3-(3H-1,3-benzoxazol-2-ylidene)pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7(14)11(8(2)15)12-13-9-5-3-4-6-10(9)16-12/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOUASWEJLTGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C1NC2=CC=CC=C2O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C(=C1NC2=CC=CC=C2O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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